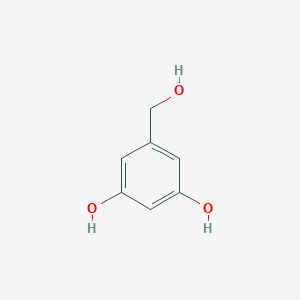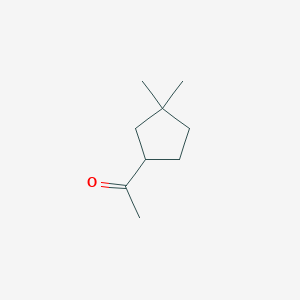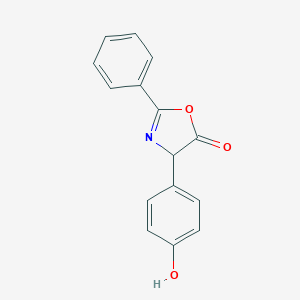
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one, also known as HPO or PHO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of oxazolones and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes, the induction of apoptosis, and the modulation of signal transduction pathways. 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to interact with various biological targets, including DNA, RNA, and proteins.
Effets Biochimiques Et Physiologiques
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of gene expression. 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has several advantages for lab experiments, including its high stability, solubility, and reactivity. However, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its handling and synthesis.
Orientations Futures
There are several future directions for the research on 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one, including the development of novel synthetic methods for its production, the identification of new biological targets and pathways for its action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the optimization of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one's physical and chemical properties for its use in material science and organic synthesis may also be an area of future research.
In conclusion, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one may lead to the development of novel therapeutic agents, materials, and compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one can be achieved through various methods, including the reaction of 4-hydroxybenzaldehyde and phenylglycine in the presence of acetic anhydride and sodium acetate, or through the reaction of 4-hydroxybenzaldehyde and phenylhydrazine in the presence of acetic acid and acetic anhydride. These methods have been optimized to produce high yields of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one with good purity.
Applications De Recherche Scientifique
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In material science, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been used as a versatile reagent for the synthesis of various compounds.
Propriétés
Numéro CAS |
150072-82-5 |
|---|---|
Nom du produit |
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one |
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO3/c17-12-8-6-10(7-9-12)13-15(18)19-14(16-13)11-4-2-1-3-5-11/h1-9,13,17H |
Clé InChI |
DJLDKFWPTSWDID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=CC=C(C=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=CC=C(C=C3)O |
Synonymes |
5(4H)-Oxazolone, 4-(4-hydroxyphenyl)-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




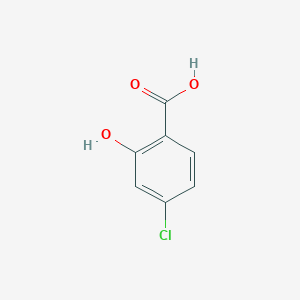

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)

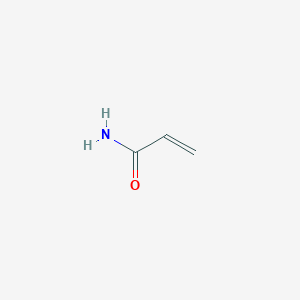
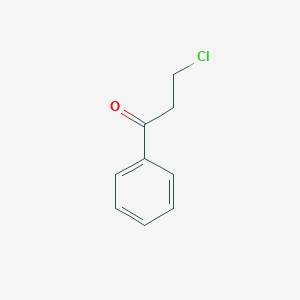
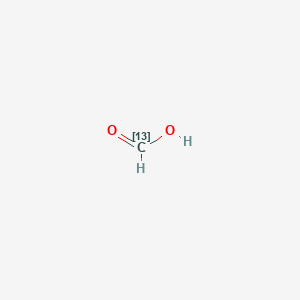
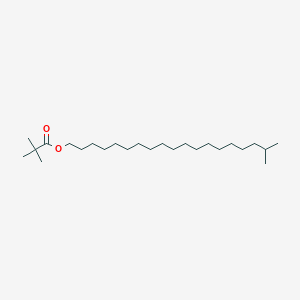
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)

![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)
